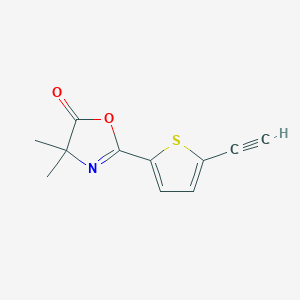
2-(5-Ethynylthiophen-2-yl)-4,4-dimethyloxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Ethynylthiophen-2-yl)-4,4-dimethyloxazol-5(4H)-one is an organic compound that features a thiophene ring substituted with an ethynyl group and an oxazole ring substituted with two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethynylthiophen-2-yl)-4,4-dimethyloxazol-5(4H)-one typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an α-hydroxy ketone with an amide or nitrile under acidic or basic conditions.
Final Coupling: The thiophene and oxazole rings can be coupled together through a variety of methods, including cross-coupling reactions such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Ethynylthiophen-2-yl)-4,4-dimethyloxazol-5(4H)-one can undergo a variety of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group.
Reduction: The oxazole ring can be reduced to form an imidazole ring.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for electrophilic substitution include halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3).
Major Products
Oxidation: The major product of oxidation would be a carbonyl-substituted thiophene.
Reduction: The major product of reduction would be an imidazole-substituted thiophene.
Substitution: The major products of substitution would be halogenated or nitrated thiophenes.
Aplicaciones Científicas De Investigación
2-(5-Ethynylthiophen-2-yl)-4,4-dimethyloxazol-5(4H)-one has a variety of scientific research applications, including:
Materials Science: This compound can be used as a building block for the synthesis of conjugated polymers, which have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system or cancer.
Biology: This compound can be used as a probe for studying biological processes, such as protein-protein interactions or enzyme activity.
Industry: This compound can be used as an intermediate in the synthesis of other valuable chemicals, such as agrochemicals or pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(5-Ethynylthiophen-2-yl)-4,4-dimethyloxazol-5(4H)-one depends on its specific application. In medicinal chemistry, for example, this compound may exert its effects by binding to a specific protein or enzyme and modulating its activity. The ethynyl group can act as a reactive site for covalent modification of the target protein, while the thiophene and oxazole rings can provide additional interactions, such as hydrogen bonding or π-π stacking.
Comparación Con Compuestos Similares
Similar Compounds
2-(5-ethynyl-thiophen-2-yl)-4,4-dimethyl-4H-oxazole: This compound is similar in structure but lacks the carbonyl group on the oxazole ring.
2-(5-ethynyl-thiophen-2-yl)-4,4-dimethyl-4H-imidazole: This compound is similar in structure but has an imidazole ring instead of an oxazole ring.
2-(5-ethynyl-thiophen-2-yl)-4,4-dimethyl-4H-pyrrole: This compound is similar in structure but has a pyrrole ring instead of an oxazole ring.
Uniqueness
2-(5-Ethynylthiophen-2-yl)-4,4-dimethyloxazol-5(4H)-one is unique due to the presence of both the ethynyl-substituted thiophene and the dimethyl-substituted oxazole rings. This combination of structural features can provide unique electronic and steric properties, making this compound a valuable building block for the synthesis of new materials and drugs.
Propiedades
Número CAS |
919098-99-0 |
|---|---|
Fórmula molecular |
C11H9NO2S |
Peso molecular |
219.26 g/mol |
Nombre IUPAC |
2-(5-ethynylthiophen-2-yl)-4,4-dimethyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H9NO2S/c1-4-7-5-6-8(15-7)9-12-11(2,3)10(13)14-9/h1,5-6H,2-3H3 |
Clave InChI |
JGYIUKBINIQRMA-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)OC(=N1)C2=CC=C(S2)C#C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

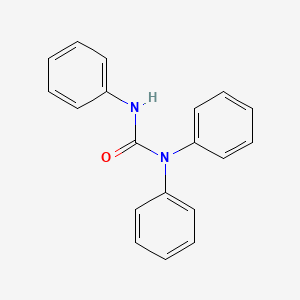
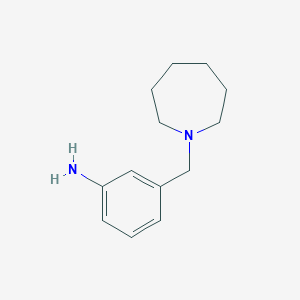
![6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B8725515.png)
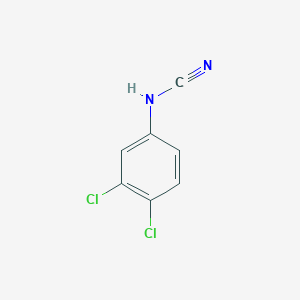
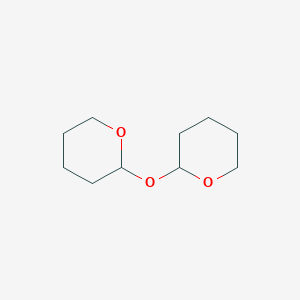
![1-[6-(Benzyloxy)-1-benzofuran-2-yl]ethan-1-one](/img/structure/B8725532.png)
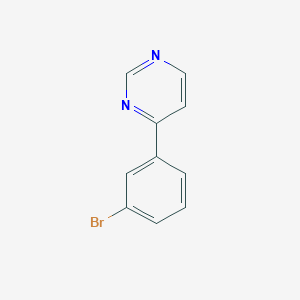
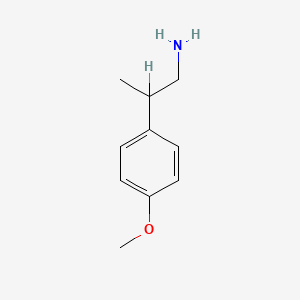
![2-[(2-bromophenyl)methoxy]oxane](/img/structure/B8725555.png)
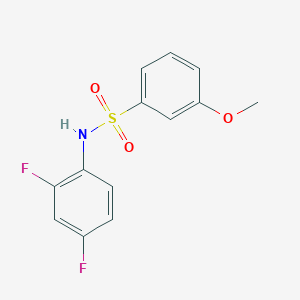
![3-[(Cyclopentylmethyl)amino]-N-methylbenzamide](/img/structure/B8725570.png)
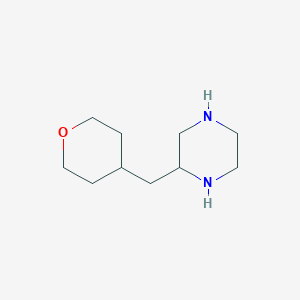
![N-[(5-chloropyridin-2-yl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B8725587.png)
